L-Alanine-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

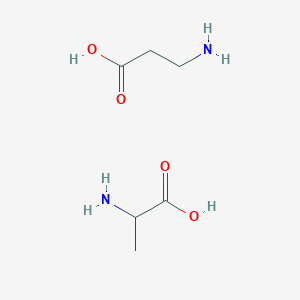

L-Alanine-beta-alanine is a compound that combines two amino acids: L-alanine and beta-alanine. L-alanine is an alpha-amino acid involved in protein synthesis and glucose metabolism, while beta-alanine is a non-proteinogenic amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle and brain tissue

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis often involves the reaction of ammonia with beta-propiolactone . This method requires high temperatures and pressures, as well as strongly acidic or alkaline conditions . Biological methods, on the other hand, utilize microorganisms such as bacteria and fungi to produce beta-alanine from precursors like L-aspartate . These methods are more environmentally friendly and have the advantage of mild reaction conditions and higher specificity .

Industrial Production Methods

In industrial settings, the production of beta-alanine is often carried out using recombinant Escherichia coli strains engineered to express key enzymes involved in the biosynthesis pathway . This approach allows for high-yield production under controlled conditions, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

L-Alanine-beta-alanine undergoes various chemical reactions, including:

Transamination: Beta-alanine can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine.

Decarboxylation: L-aspartate can be decarboxylated to produce beta-alanine.

Substitution: Beta-alanine can participate in substitution reactions to form derivatives like beta-alanine betaine.

Common Reagents and Conditions

Common reagents used in these reactions include pyridoxal phosphate (PLP) as a cofactor for decarboxylation and transamination reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.

Major Products

The major products formed from these reactions include malonate-semialdehyde, L-alanine, and various beta-alanine derivatives like beta-alanine betaine .

Scientific Research Applications

L-Alanine-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine-beta-alanine involves several pathways:

Carnosine Synthesis: Beta-alanine is the rate-limiting precursor for carnosine synthesis in muscles.

Neuronal Uptake: Beta-alanine can replace gamma-aminobutyric acid (GABA) in neuronal uptake, potentially acting as a false transmitter.

Metabolic Pathways: Beta-alanine is involved in the metabolism of pyrimidines and the synthesis of coenzyme A (CoA) and acyl carrier protein.

Comparison with Similar Compounds

L-Alanine-beta-alanine can be compared with other similar compounds:

L-Alanine: An alpha-amino acid involved in protein synthesis and glucose metabolism.

Beta-Alanine: A non-proteinogenic amino acid involved in carnosine synthesis and muscle endurance.

Gamma-Aminobutyric Acid (GABA): A neurotransmitter that beta-alanine can replace in neuronal uptake.

The uniqueness of this compound lies in its combination of properties from both L-alanine and beta-alanine, making it a versatile compound with applications in various fields.

Properties

Molecular Formula |

C6H14N2O4 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-aminopropanoic acid;3-aminopropanoic acid |

InChI |

InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6) |

InChI Key |

NKWMMEIEWUEFNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N.C(CN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)

![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)